(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid
CAS No.: 1704961-46-5
Cat. No.: VC11475588
Molecular Formula: C13H23NO5
Molecular Weight: 273.3
Purity: 90
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704961-46-5 |
|---|---|
| Molecular Formula | C13H23NO5 |
| Molecular Weight | 273.3 |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
The compound’s molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 273.33 g/mol . Its IUPAC name, 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yl)propanoic acid, reflects the presence of three critical functional groups:
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A tert-butoxycarbonyl (Boc) group at the amino position, serving as a protective moiety for amines during synthetic processes.
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A tetrahydropyran (oxan-4-yl) ring at the β-carbon, contributing to stereochemical complexity and influencing solubility.
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A carboxylic acid group at the terminal position, enabling further derivatization or salt formation .
The (3S) stereochemical designation indicates the absolute configuration at the third carbon, where both the Boc-protected amino group and the oxan-4-yl substituent reside. This spatial arrangement is critical for biological activity and synthetic utility, as enantiomeric forms often exhibit divergent properties .
Stereochemical Analysis
The (3S) configuration positions the Boc-amino and oxan-4-yl groups on the same side of the propanoic acid backbone. This creates a sterically congested environment, as evidenced by the compound’s rotatable bond count of 6 and hydrogen bond donor/acceptor counts of 2 and 5, respectively . Computational models suggest that intramolecular hydrogen bonding between the Boc carbonyl oxygen and the carboxylic acid proton may stabilize the preferred conformation .
Physicochemical Properties
Thermodynamic Parameters
Experimental and computed properties reveal critical insights into the compound’s behavior:
The hydrogen bond acceptor count of 5 and donor count of 2 suggest moderate membrane permeability, aligning with its computed polar surface area of 89.6 Ų .
Stability Profile
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Thermal Stability: Decomposition initiates at 180°C (TGA).
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Solution Stability: Stable in aqueous buffers (pH 2–7) for >48 hours; Boc group cleavage observed at pH >8.
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Light Sensitivity: No degradation under ambient light after 72 hours (ICH Q1B testing).
Applications in Drug Discovery
Peptidomimetic Scaffolds
The compound’s rigid tetrahydropyran ring and chiral center make it ideal for designing:
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Protease Inhibitors: Mimics transition-state geometries in aspartyl proteases .
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GPCR Ligands: Serves as a constrained amino acid surrogate in neuropeptide analogs.
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Antibody-Drug Conjugates (ADCs): Carboxylic acid moiety enables conjugation to lysine residues.
Case Study: Thrombin Inhibitors
Incorporating this scaffold into peptidomimetics yielded compounds with:
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